molecular formula C10H11NO2 B371452 N-(4-Acetylphenyl)acetamide CAS No. 2719-21-3

N-(4-Acetylphenyl)acetamide

Cat. No.: B371452
CAS No.: 2719-21-3
M. Wt: 177.2g/mol
InChI Key: WECHHDJTILFYQT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-(4-Acetylphenyl)acetamide can be synthesized through various methods. One common synthetic route involves the acetylation of 4-aminoacetophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar acetylation reactions but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: N-(4-Acetylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(4-Acetylphenyl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(4-Acetylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 4-Acetamidoacetophenone
  • 4’-Acetylacetanilide
  • Acetanilide
  • 4’-Methoxyacetophenone
  • 4’-Chloroacetophenone

Comparison: N-(4-Acetylphenyl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-(4-acetylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7(12)9-3-5-10(6-4-9)11-8(2)13/h3-6H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECHHDJTILFYQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181657
Record name N-(p-Acetylphenyl)acetamide
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Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2719-21-3
Record name N-(4-Acetylphenyl)acetamide
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Record name N-(p-Acetylphenyl)acetamide
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Record name N-(p-Acetylphenyl)acetamide
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Q & A

Q1: What are the typical applications of N-(4-Acetylphenyl)acetamide in chemical synthesis?

A1: this compound is frequently employed as a starting material for synthesizing more complex molecules, particularly those featuring a benzimidazole, benzothiazole, or indole moiety. [, ] This compound's structure allows for facile modification, enabling the creation of diverse derivatives.

Q2: Can you provide an example of how this compound is used to synthesize compounds with potential biological activity?

A2: Researchers have utilized this compound to synthesize a series of benzodiazepines possessing benzimidazole, benzothiazole, or indole groups. [] These synthesized compounds were then evaluated for their antimicrobial and antioxidant properties. This demonstrates the potential of this compound as a scaffold for developing novel compounds with potential therapeutic applications.

Q3: How are the synthesized compounds characterized?

A3: The newly synthesized compounds, derived from this compound, are typically characterized using various spectroscopic techniques. These include Infrared Spectroscopy (IR), ¹H Nuclear Magnetic Resonance (¹H NMR), and mass spectrometry. Elemental analysis serves as an additional method for structural confirmation. [, ]

Q4: What are the primary areas of biological activity being investigated for compounds derived from this compound?

A4: Current research focuses on exploring the antimicrobial and antioxidant properties of compounds synthesized from this compound. [, ] The synthesized derivatives have shown promising results against various bacterial and fungal strains, suggesting their potential for future drug development in the fight against infectious diseases and oxidative stress-related conditions.

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